2-Pyrrolidineacetic acid

描述

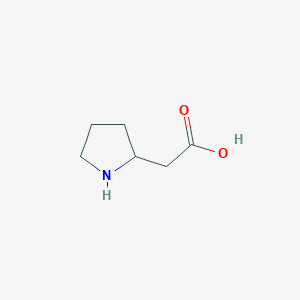

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyrrolidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSALMJPJUKESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972301 | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56879-46-0 | |

| Record name | Homoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056879460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyrrolidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPROLINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7315YL6ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Pyrrolidineacetic Acid and Its Derivatives

General Synthetic Routes and Reaction Conditions

The construction of the 2-pyrrolidineacetic acid scaffold can be achieved through various synthetic routes, including direct reactions, reductive aminations, and multi-step pathways. The choice of method often depends on the desired scale, stereochemistry, and available starting materials.

Direct Amine Reaction Approaches

Direct amination reactions offer a straightforward route to certain derivatives of this compound. These methods typically involve the reaction of a primary or secondary amine with a suitable carboxylic acid or its derivative. For instance, a direct synthesis of primary and secondary amides from carboxylic acids can be achieved using urea (B33335) as a nitrogen source, catalyzed by inexpensive and readily available substances like Mg(NO3)2·6H2O or imidazole. nih.gov This approach avoids the use of gaseous ammonia (B1221849) or methylamine, which can be difficult to handle. nih.gov While effective for producing primary and N-methyl amides, the reaction conditions, such as temperature and the choice of catalyst, are crucial for driving the reaction towards the desired product. nih.gov Another direct approach is transamidation, where an existing amide is reacted with an amine. mdpi.com This can be catalyzed by various systems, including iron(III) complexes and hydroxylamine (B1172632) salts, often in solvents like toluene (B28343). mdpi.com

Reductive Amination Strategies

Reductive amination is a widely utilized and efficient method for synthesizing amines, including cyclic structures like pyrrolidine (B122466) derivatives. wikipedia.org This one-pot reaction involves the conversion of a carbonyl group (an aldehyde or ketone) to an amine through an intermediate imine. wikipedia.org The process begins with the reaction of a carbonyl compound with an amine to form a hemiaminal, which then dehydrates to form an imine. wikipedia.orgnih.gov This imine intermediate is then reduced in situ to the final amine product. wikipedia.org

The reaction is typically carried out under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild nature. wikipedia.orgorganic-chemistry.org The choice of solvent can also be critical; while 1,2-dichloroethane (B1671644) (DCE) is often preferred, other solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be used. nih.govorganic-chemistry.org For instance, the synthesis of certain 2-aryloxypyrimidine derivatives utilizes a tandem reductive amination/intermolecular SNAr sequence where dioxane was found to be the optimal solvent. nih.gov The efficiency of reductive amination can be enhanced by catalysts, such as p-toluenesulfonic acid (PTSA), which facilitate the formation of the imine intermediate. nih.gov

Multi-step Synthetic Pathways from Precursor Compounds

Complex molecules like this compound and its derivatives are often constructed through multi-step synthetic sequences. phorteeducacional.com.brsolubilityofthings.com This approach allows for greater control over the final structure and stereochemistry. A common strategy involves starting from simpler, readily available precursor compounds and sequentially introducing the necessary functional groups and structural features. solubilityofthings.com

Retrosynthetic analysis is a key planning tool in multi-step synthesis, where the target molecule is conceptually broken down into simpler precursors. solubilityofthings.com For example, the synthesis of a derivative like ethyl 2-oxo-1-pyrrolidineacetate can start from piracetam (B1677957), which is hydrolyzed to 2-(pyrrolidin-2-on-1-yl)acetic acid. sciencemadness.org This acid can then be coupled with an appropriate amine or esterified. sciencemadness.org Another pathway might involve reacting bromoacetic acid with thionyl chloride to form the acid chloride, followed by esterification and subsequent reaction with the sodium salt of 2-pyrrolidinone (B116388). sciencemadness.org These multi-step approaches often require careful selection of protecting groups and reaction conditions to ensure compatibility between the various steps. libretexts.org

Use of Specific Reagents

The synthesis of this compound and its derivatives relies on a variety of specific reagents to facilitate key transformations.

Acetic Anhydride (B1165640): This reagent is often used in the preparation of certain derivatives. For example, in the synthesis of enantiomers of alpha-ethyl-2-oxo-1-pyrrolidineacetamide from the corresponding acid, acetic anhydride can be employed. google.com The reaction is typically carried out in solvents like acetic acid or toluene at temperatures ranging from 30 to 150°C. google.com

Pyrrolidine Derivatives: Various pyrrolidine derivatives serve as key starting materials or intermediates. For instance, 2-pyrrolidinone can be reacted with sodium hydride to form its sodium salt, which is then used in subsequent alkylation reactions. sciencemadness.org In other syntheses, pyrrolidine itself is reacted with other compounds under reflux conditions in the presence of acetic acid and a solvent like THF. researchgate.net

Propyl Halides: While not directly mentioned in the synthesis of the parent this compound, propyl halides are examples of alkylating agents that could be used to introduce alkyl groups onto the pyrrolidine ring or its side chain in the synthesis of more complex derivatives.

Stereoselective Synthesis of Chiral this compound Isomers

Many applications of this compound derivatives, particularly in pharmaceuticals, require a specific stereoisomer. Asymmetric synthesis is therefore a critical area of focus, aiming to produce a single enantiomer of the target molecule. ethz.ch

Chiral Catalyst-mediated Reductions

One of the most powerful strategies for achieving stereoselectivity is the use of chiral catalysts. These catalysts can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

In the context of synthesizing chiral this compound isomers, chiral catalysts are often employed in reduction reactions. For example, asymmetric reductive amination can be used to synthesize enantiopure chiral amines. wikipedia.org This involves the condensation of a carbonyl compound with an amine in the presence of a chiral catalyst and a reducing agent, such as H2. wikipedia.org The chiral catalyst guides the reduction of the imine intermediate, resulting in a chiral amine. wikipedia.org

Another approach involves the use of chiral catalyst-mediated reductions of other functional groups within a precursor molecule. For instance, a protocol for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine has been developed using visible light-promoted photoredox catalysis. rsc.org This method provides a route to unnatural α-amino acids, which are structurally related to this compound. rsc.org The use of chiral organocatalysts, such as those derived from quinine, in domino reactions like the Michael addition, also represents a viable strategy for synthesizing enantiomerically enriched heterocyclic compounds. metu.edu.tr

Furthermore, asymmetric synthesis can begin with a chiral starting material, a strategy known as using the "chiral pool." ethz.ch For example, L-proline, a naturally occurring chiral amino acid, can serve as a starting point for the synthesis of (S)-2-(Pyrrolidin-2-yl)acetic acid through a series of protection, alkylation, and deprotection steps.

Enantioselective Approaches for Derivatization (e.g., (R)-Alpha-ethyl-2-oxo-1-pyrrolidineacetic acid)

The synthesis of specific enantiomers of this compound derivatives is crucial for their application in pharmaceuticals, where often only one enantiomer exhibits the desired biological activity. A significant focus has been on the preparation of (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid, a key intermediate for certain therapeutic agents.

One common strategy involves the optical resolution of a racemic mixture of alpha-ethyl-2-oxo-1-pyrrolidineacetic acid. google.com This classical approach utilizes a chiral resolving agent, such as an optically active amine like (+)-(R)-(1-phenylethyl)-amine, to form diastereomeric salts. newdrugapprovals.org These salts, possessing different physical properties, can then be separated by selective crystallization. Following separation, the desired enantiomer is regenerated by treatment with an acid. google.comgoogleapis.com

Another enantioselective method involves enzymatic catalysis. Researchers have explored the use of tauriopine dehydrogenase to catalyze the reaction between γ-aminobutyric acid (GABA) and 2-oxobutyric acid, yielding (R)-4-(carboxypropylamino) butyric acid. researchgate.net This intermediate can then be further processed to produce (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid. researchgate.net Protein engineering efforts have been employed to enhance the enzyme's activity and substrate affinity, leading to improved yields of the final product. researchgate.net

Furthermore, asymmetric synthesis starting from chiral precursors is a viable route. For instance, the use of L-methionine has been described for the synthesis of the (S)-enantiomer, although the high cost of D-methionine makes this approach less economical for the (R)-enantiomer. google.com

| Method | Description | Key Features |

| Optical Resolution | Separation of a racemic mixture using a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. google.comnewdrugapprovals.org | Classical and widely used; relies on the differential solubility of diastereomeric salts. google.comnewdrugapprovals.org |

| Enzymatic Catalysis | Use of enzymes like tauriopine dehydrogenase to stereoselectively synthesize a chiral precursor. researchgate.net | Highly specific, environmentally friendly ("green chemistry"), and can be optimized through protein engineering. researchgate.net |

| Asymmetric Synthesis | Building the chiral molecule from a chiral starting material. google.com | Can be highly efficient, but the availability and cost of the chiral precursor are critical factors. google.com |

Racemization Studies and Control

Racemization, the conversion of a chiral molecule into a mixture of equal quantities of both enantiomers, is a significant challenge in the synthesis and handling of optically active this compound derivatives. Controlling and preventing racemization is essential to maintain the enantiomeric purity of the final product.

The activation of the carboxylic acid group during peptide coupling or other derivatizations is a common step where racemization can occur. peptide.comhighfine.com The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical integrity at the alpha-carbon. highfine.com The choice of coupling reagents and additives is critical in suppressing this side reaction. Additives such as HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), and Oxyma have been shown to inhibit racemization. peptide.comhighfine.com

Factors influencing racemization include the solvent, temperature, and the nature of the base used in the reaction. highfine.com For example, the basicity and steric hindrance of organic bases can significantly impact the degree of racemization during peptide condensation reactions. highfine.com

Synthesis of Key Intermediates and Protected Derivatives

N-Protected this compound Analogs (e.g., 1-Boc-2-pyrrolidineacetic acid)

Protecting the nitrogen atom of the pyrrolidine ring is a common and often necessary step in the synthesis of this compound derivatives. This prevents unwanted side reactions and allows for selective modification of other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its ease of removal under acidic conditions. vulcanchem.com

The synthesis of N-Boc-protected this compound analogs typically involves the reaction of the parent pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine. vulcanchem.com For example, (S)-2-(Pyrrolidin-2-yl)acetic acid can be converted to (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid through this method.

The synthesis of (R)-N-Boc-3-pyrrolidineacetic acid involves reacting tetrahydropyrrole with tert-butyldimethylbromoformamide, followed by a deprotection reaction using a basic solution. chembk.com Another described synthesis involves treating a precursor with di-tert-butyl dicarbonate in a dioxane and sodium hydroxide (B78521) solution. chemicalbook.com The Boc-protected derivatives serve as versatile intermediates for further chemical transformations, such as Weinreb amidation followed by Grignard addition to introduce various substituents.

| Compound | Synthetic Approach | Key Reagents |

| (S)-2-(1-Boc-pyrrolidin-2-yl)acetic acid | Protection of the pyrrolidine nitrogen. | (S)-2-(Pyrrolidin-2-yl)acetic acid, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine). vulcanchem.com |

| (R)-N-Boc-3-pyrrolidineacetic acid | Reaction of tetrahydropyrrole followed by deprotection, or reaction with Boc₂O. chembk.comchemicalbook.com | Tetrahydropyrrole, tert-butyldimethylbromoformamide, Base; or precursor with Di-tert-butyl dicarbonate, Dioxane, NaOH. chembk.comchemicalbook.com |

Synthesis of Lactam Ring Precursors (e.g., 2-pyrrolidinone)

2-Pyrrolidinone, also known as γ-butyrolactam, is the fundamental lactam precursor for many derivatives of this compound. It is a five-membered lactam that can be synthesized through various industrial and laboratory-scale methods.

A major industrial method for producing 2-pyrrolidinone is the reaction of aqueous gamma-butyrolactone (B3396035) (GBL) with ammonia at high temperatures (250–290 °C) and pressures over solid magnesium silicate (B1173343) catalysts. wikipedia.org Another route involves the catalytic or electrochemical reduction of succinimide. wikipedia.org The hydrogenation of succinonitrile (B93025) under hydrolytic conditions also yields 2-pyrrolidinone. wikipedia.org

Furthermore, 2-pyrrolidinone can be prepared by reacting succinic acid or its precursors, like maleic anhydride, with ammonia and hydrogen in an aqueous system in the presence of a ruthenium catalyst. google.com A bio-based production method has also been explored, where γ-aminobutyric acid (GABA), produced via fermentation by Lactobacillus brevis, is converted to 2-pyrrolidinone. nih.gov

Preparation of Unsaturated Lactams as Synthetic Building Blocks

Unsaturated lactams, particularly dihydropyrrol-2-ones, are valuable synthetic intermediates that offer multiple sites for functionalization. chim.itnih.gov Their conjugated ring system provides latent reactivity for further modifications. nih.gov

One approach to synthesize these compounds is through the singlet oxygen-mediated transformation of furans. nih.gov The resulting β,γ-unsaturated γ-lactams can then undergo further reactions, such as formal [3 + 2] annulations with α,β-unsaturated aldehydes, to create complex bicyclic lactam structures. nih.gov

Vinylogous Michael additions of α,β-unsaturated γ-butyrolactams to α,β-unsaturated carbonyl compounds represent another powerful strategy for the enantioselective synthesis of unsaturated γ-lactams. chim.it Additionally, multicomponent reactions involving amines, aldehydes, and pyruvate (B1213749) derivatives or acetylene (B1199291) dicarboxylates in the presence of a Brønsted acid catalyst can lead to the formation of highly functionalized 3-amino 3-pyrrolin-2-ones. nih.gov

Advanced Synthetic Strategies

Advanced synthetic strategies for preparing this compound and its derivatives often focus on improving efficiency, selectivity, and the ability to generate molecular diversity. These strategies include divergent synthesis, bio-inspired approaches, and novel catalytic methods.

Divergent synthetic strategies utilize a common intermediate to generate a library of structurally diverse compounds. For instance, a complex, readily available starting material can be subjected to a series of ring-distortion reactions, such as ring cleavage, rearrangement, and fusion, to create a variety of complex scaffolds. nih.gov

Bio-inspired synthetic strategies mimic biosynthetic pathways to construct complex molecules. This can involve enzymatic transformations or mimicking key chemical transformations found in nature to generate skeletally diverse compounds from a common precursor. nih.gov

The development of novel catalytic systems is another key area of advanced synthetic strategies. This includes the use of metal catalysts, such as copper nanoparticles, for cross-coupling reactions to form N-aryl-γ-amino-γ-lactams from 2-pyrrolidinone and aromatic amines. researchgate.net Organocatalysis also plays a significant role, with catalysts like diphenylprolinol silyl (B83357) ether being used for regio-, diastereo-, and enantioselective functionalization of unsaturated γ-lactams. nih.gov These advanced methods provide powerful tools for the efficient and selective synthesis of a wide range of this compound derivatives for various applications.

Intermolecular [2+2]-Photocycloaddition Reactions

The construction of substituted this compound derivatives can be effectively achieved using photochemical strategies. A key method is the de Mayo reaction, which involves an initial intermolecular [2+2]-photocycloaddition followed by a fragmentation step. researchgate.net This approach has been successfully employed to synthesize new 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives, which are considered cyclic analogues of γ-aminobutyric acid (GABA). researchgate.net

The key steps in this synthesis involve the photocycloaddition of 1,3-dioxinones with an N-protected 3-pyrroline (B95000). researchgate.net This light-induced reaction forms a cyclobutane (B1203170) intermediate, which then undergoes a fragmentation reaction to yield the desired substituted pyrrolidine structure. researchgate.net The use of an N-protected 3-pyrroline is crucial for the reaction's success. This strategy has also been applied to the synthesis of 3-azabicyclo[3.2.0]heptane derivatives through the photocycloaddition of maleic anhydride and N-protected 3-pyrroline. researchgate.net Visible-light organophotocatalysis represents another advancement in [2+2] cycloadditions, utilizing organic cyanoarene photocatalysts to produce cyclobutane products from electron-deficient styrenes. researchgate.net Quantum dots have also been explored as reusable photocatalysts for intermolecular [2+2] cycloadditions, demonstrating high regioselectivity and diastereoselectivity. chemrxiv.org For enantioselective reactions, chiral catalysts such as chiral thioxanthones can be used, which mediate the [2+2] photocycloaddition between compounds like 2(1H)-quinolones and electron-deficient alkenes via a two-point hydrogen bonding mechanism that facilitates efficient energy transfer and facial differentiation. nih.gov

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate/Product Class | Ref |

| 1,3-Dioxinones | N-protected 3-pyrroline | Intermolecular [2+2]-photocycloaddition (de Mayo reaction) | 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives | researchgate.net |

| Maleic anhydride | N-protected 3-pyrroline | Intermolecular [2+2]-photocycloaddition | Azabicyclo[3.2.0]heptane derivatives | researchgate.net |

| 2(1H)-Quinolone | Electron-deficient olefins | Enantioselective Intermolecular [2+2]-photocycloaddition | Cyclobutane products | nih.gov |

| 4-Vinylbenzoic acid derivatives | 4-Vinylbenzoic acid derivatives | Intermolecular [2+2]-photocycloaddition | Tetrasubstituted cyclobutanes | chemrxiv.org |

Enzyme-catalyzed Synthesis

Biocatalysis offers a powerful and highly selective alternative for the synthesis of this compound derivatives. A notable example is the enzymatic synthesis of (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (AEOPA), a critical intermediate for certain pharmaceutical compounds. researchgate.net This process utilizes a specifically identified enzyme, tauriopine dehydrogenase, to catalyze the reaction. researchgate.netresearchgate.net

The synthesis begins with the reaction between γ-aminobutyric acid (GABA) and 2-oxobutyric acid, catalyzed by tauriopine dehydrogenase, which initially produces (R)-4-(carboxypropylamino) butyric acid. researchgate.net Research has shown that the wild-type enzyme exhibits a specific activity of 6.74 U/mg for this conversion. researchgate.net Through methods of protein engineering aimed at improving substrate affinity and catalytic efficiency, a significant enhancement in enzyme activity was achieved, reaching a 5.9-fold increase compared to the original wild-type enzyme. researchgate.net This improved enzymatic pathway provides an efficient route to the key precursor, which can then be converted to (R)-AEOPA. researchgate.net Other enzymatic systems, such as those using N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, have also been developed for synthesizing various cyclic amino acids from corresponding diamino acids or racemic mixtures, showcasing the broader applicability of enzymes in this field. researchgate.net

| Enzyme | Substrate 1 | Substrate 2 | Initial Product | Improvement | Ref |

| Tauriopine Dehydrogenase (Wild Type) | γ-aminobutyric acid (GABA) | 2-oxobutyric acid | (R)-4-(carboxypropylamino) butyric acid | - | researchgate.net |

| Tauriopine Dehydrogenase (Engineered) | γ-aminobutyric acid (GABA) | 2-oxobutyric acid | (R)-4-(carboxypropylamino) butyric acid | 5.9-fold increase in enzyme activity | researchgate.net |

| N-methyl-L-amino acid dehydrogenase | Cyclic imino acids (from α-keto acids) | NADPH | L-form cyclic amino acids | - | researchgate.net |

Catalytic Dehydrogenation Methods

Catalytic dehydrogenation provides a direct method for modifying the pyrrolidine ring, leading to valuable intermediates or derivatives. One such method involves the direct dehydration of a hydroxymethyl-substituted lactam to form a key α,β-unsaturated intermediate. This has been applied in the synthesis of 3-(mercaptomethyl)-2-oxo-1-pyrrolidineacetic acids. nih.gov The process uses 3-(hydroxymethyl)lactams which are dehydrated to form 3-methylenelactams. This reaction is catalyzed by dicyclohexylcarbodiimide (B1669883) in the presence of cuprous iodide. nih.gov The resulting 3-methylene-2-pyrrolidinone (B1609908) is a reactive α,β-unsaturated lactam that can readily undergo Michael addition to introduce further functional groups. nih.gov

A different approach to dehydrogenation focuses on the aromatization of the pyrrolidine ring itself to form pyrroles. While pyrrolidines are robust, pyrroles can be sensitive to the oxidative conditions typically required for dehydrogenation. nih.gov A recently developed method overcomes this by using the commercially available borane (B79455) catalyst tris(pentafluorophenyl)borane, B(C6F5)3. This system facilitates the dehydrogenation of various pyrrolidines to their corresponding pyrroles in an operationally simple procedure. nih.gov The reaction proceeds efficiently in the presence of an alkene acceptor, such as trimethyl(2-methylallyl)silane. nih.gov This transformation highlights a strategy where the stable pyrrolidine ring can be carried through several synthetic steps before being converted to the pyrrole (B145914) derivative at a later stage. nih.gov

| Substrate | Catalyst System | Product | Key Feature | Ref |

| 3-(Hydroxymethyl)lactams | Dicyclohexylcarbodiimide / Cuprous Iodide | 3-Methylene-2-pyrrolidinones | Catalytic dehydration to form an α,β-unsaturated lactam | nih.gov |

| Substituted Pyrrolidines | B(C6F5)3 / Alkene Acceptor | Substituted Pyrroles | Borane-catalyzed dehydrogenation (aromatization) of the pyrrolidine ring | nih.gov |

Chemical Reactivity and Transformation Studies of 2 Pyrrolidineacetic Acid

Types of Chemical Reactions

2-Pyrrolidineacetic acid, a versatile heterocyclic compound, undergoes a variety of chemical transformations, making it a valuable building block in organic synthesis. Its structure, featuring a pyrrolidine (B122466) ring and a carboxylic acid moiety, allows for reactions at both the ring and the acid functional group.

The oxidation of this compound and its derivatives can lead to the formation of ketones or further oxidized carboxylic acids. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed for these transformations. For instance, the oxidation of a secondary alcohol on the pyrrolidine ring would yield a ketone. The specific outcome of the oxidation reaction is dependent on the substrate and the oxidizing agent used. For example, the oxidation of secondary alcohols to ketones can be achieved using chromic acid (H₂CrO₄). libretexts.org The reaction typically stops at the ketone stage as ketones are resistant to further oxidation by this reagent. libretexts.org In some cases, oxidation can occur at multiple positions on the pyrrolidine ring, as seen in the treatment of certain carbamate (B1207046) derivatives with dichloro(4-nitrophenyl)iodane, which resulted in an α,β,β-oxidation product. nih.gov

It is also worth noting that some furan-containing analogs of this compound are studied for their antioxidant properties, highlighting the relevance of redox processes in the biological activity of related structures. solubilityofthings.com

The reduction of derivatives of this compound, particularly those containing a ketone functional group, is a key transformation. The conversion of a ketone to a secondary alcohol is a common and important reaction in the synthesis of various biologically active molecules. wikipedia.org Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for this purpose. wikipedia.orgbeilstein-journals.org

A notable example is the cis-reduction of 1-(benzyloxycarbonyl)-3-oxo-2-pyrrolidineacetic acid ethyl ester. thieme-connect.com This stereoselective reduction of the ketone is a critical step in the synthesis of pyrrolidine-trans-lactones. thieme-connect.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction. For instance, acetic acid can be used to promote the reduction of ketones by N-heterocyclic carbene boranes. beilstein-journals.org The chemoselective reduction of the lactam carbonyl group in derivatives of 2-carboxy-3-pyrrolidineacetic acid has also been reported. researchgate.net

The reduction of the carboxylic acid group itself to a primary alcohol can also be achieved, typically using a strong reducing agent like LiAlH₄. organicchemistrytutor.com This reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. organicchemistrytutor.com

The pyrrolidine ring of this compound and its derivatives can participate in nucleophilic substitution reactions. libretexts.orgsavemyexams.comebsco.com In these reactions, a nucleophile replaces a leaving group on the ring. The nitrogen atom of the pyrrolidine ring can also act as a nucleophile. For example, the synthesis of lower alkyl 2-oxo-4-phenyl-1-pyrrolidineacetic acid esters can be achieved by reacting 4-phenyl-2-pyrrolidinone with a lower alkyl haloacetate in the presence of a strong base. google.com In this case, the nitrogen of the pyrrolidinone acts as a nucleophile, attacking the electrophilic carbon of the haloacetate. google.com

Nucleophilic substitution can occur via two primary mechanisms: Sₙ1 and Sₙ2. The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the Sₙ2 mechanism is a one-step process where the nucleophile attacks as the leaving group departs. savemyexams.comsaskoer.ca The nature of the substrate, nucleophile, and reaction conditions determine which mechanism is favored.

Derivatization and Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring system of this compound is amenable to various derivatization and functionalization reactions, allowing for the synthesis of a wide array of analogs with diverse properties.

The carboxylic acid group of this compound readily undergoes esterification. chemguide.co.uk This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester can be distilled off as it is formed. chemguide.co.uk

For example, lower alkyl esters of 2-oxo-4-phenyl-1-pyrrolidineacetic acid have been synthesized by reacting 4-phenyl-2-pyrrolidinone with a lower alkyl haloacetate. google.com This method results in the formation of methyl and ethyl esters. google.com Another approach involves the reaction of 2-oxopyrrolidine with an alkaline metal or metal hydride, followed by treatment with a haloacetate ester. epo.org The synthesis of methyl esters of tussilagine (B1222967) and isotussilagine, which are related to this compound, has also been reported, although these were found to be artifacts of the extraction process. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 4-phenyl-2-pyrrolidinone | Methyl chloroacetate | 2-oxo-4-phenyl-1-pyrrolidineacetic acid, methyl ester | Sodium hydride, 55°-65° C | google.com |

| 4-phenyl-2-pyrrolidinone | Ethyl bromoacetate | 2-oxo-4-phenyl-1-pyrrolidineacetic acid, ethyl ester | Sodium hydride | google.com |

| 2-oxopyrrolidine | cis-3,3,5-trimethylcyclohexyl 2-chlorobutyrate | cis/trans-3,3,5-trimethylcyclohexyl 2-oxo-1-pyrrolidineacetate | Sodium, toluene (B28343), 100°C | epo.org |

| Ethanoic acid | Ethanol | Ethyl ethanoate | Concentrated sulfuric acid, heat | chemguide.co.uk |

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. wikipedia.orglibretexts.orglibretexts.orgpearson.com This is a fundamental transformation in organic chemistry and is crucial for the synthesis of many biologically active compounds, including peptides. wikipedia.orglibretexts.org The direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures to remove the water that is formed. wikipedia.org More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acid chloride or by using a coupling agent. libretexts.orglibretexts.org

A specific example is the synthesis of N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester. prepchem.com In this procedure, 2-oxo-1-pyrrolidine acetic acid is reacted with L-proline methyl ester hydrochloride in the presence of N-methylmorpholine, HOBt (1-Hydroxybenzotriazole), and DCC (N,N'-Dicyclohexylcarbodiimide) as the coupling agent. prepchem.com Aminolysis of methyl (2-oxo-1-pyrrolidinyl)acetate with primary amines has also been used to create analogues of piracetam (B1677957). acs.org

Condensation reactions involving this compound and its derivatives are also utilized in synthesis. For instance, pyrrolidine and acetic acid can be used as catalysts in aldol-type condensation reactions to form 4-oxo-2-butenoic acids. rsc.org Pyrrolidine-butanoic acid has been employed as a bifunctional organocatalyst in the Kabbe condensation reaction for the synthesis of chromanones. researchgate.net

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product | Reference |

| 2-oxo-1-pyrrolidine acetic acid | L-proline methyl ester hydrochloride | N-methylmorpholine, HOBt, DCC, -25°C to room temp. | N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline methyl ester | prepchem.com |

| Methyl (2-oxo-1-pyrrolidinyl)acetate | 3-(aminomethyl)pyridine | 90°C then 130°C | (2-oxo-1-pyrrolidinyl)[N-(3-pyridinylmethyl)]acetamide | acs.org |

| Carboxylic Acid | Amine | Acid catalyst, heat | Amide | wikipedia.orgpearson.com |

Decarboxylation Pathways

The decarboxylation of carboxylic acids, a reaction involving the removal of a carboxyl group with the release of carbon dioxide (CO₂), is a fundamental transformation in organic chemistry. wikipedia.org For this compound, which is structurally related to α-amino acids, decarboxylation pathways are influenced by the stability of the resulting intermediate. The reaction typically requires heat and may be facilitated by acidic or basic conditions.

Generally, the decarboxylation of compounds like this compound can proceed through several potential mechanisms. One common pathway, particularly for amino acids, involves the formation of a zwitterionic intermediate under neutral or acidic conditions. The protonated amine group can stabilize the negative charge that develops on the α-carbon as the carbon-carbon bond to the carboxyl group breaks.

Another plausible pathway, especially under thermal stress, is a concerted mechanism. For carboxylic acids with a carbonyl group at the β-position (β-keto acids), decarboxylation proceeds readily through a cyclic, six-membered transition state. masterorganicchemistry.com While this compound is not a β-keto acid, the nitrogen atom in the pyrrolidine ring can influence the electronic environment of the α-carbon, potentially facilitating CO₂ loss through different transition states. The stability of the resulting carbanion intermediate is a critical factor determining the reaction rate. wikipedia.org In some cases, decarboxylation can be part of a larger reaction sequence, such as the Krapcho decarboxylation, which typically applies to esters under specific conditions involving halide ions. wikipedia.org

Factors that influence the decarboxylation of related carboxylic acids are summarized in the table below.

| Influencing Factor | Effect on Decarboxylation | Rationale |

|---|---|---|

| Temperature | Higher temperature increases the reaction rate. | Provides the necessary activation energy to break the C-C bond. masterorganicchemistry.com |

| pH / Catalyst | Acidic or basic conditions can accelerate the reaction. | Acid catalysis can protonate the nitrogen, while base catalysis can deprotonate the carboxyl group, influencing intermediate stability. wikipedia.org |

| Electron-Withdrawing Group at α or β-position | Significantly accelerates decarboxylation. | Stabilizes the carbanion intermediate formed upon loss of CO₂. wikipedia.org |

| Solvent | Solvent polarity can affect the stability of charged intermediates and transition states. | Polar solvents may stabilize zwitterionic intermediates, while non-polar solvents might favor concerted, neutral transition states. |

Mechanistic Investigations of Reactions Involving this compound

Understanding the precise sequence of bond-breaking and bond-forming events is crucial for optimizing reaction conditions and developing new synthetic methods. Mechanistic investigations for reactions involving this compound employ a combination of kinetic studies, isotope labeling, and spectroscopic analysis to elucidate reaction pathways and identify transient intermediates. d-nb.info

Kinetic Studies

Kinetic studies measure reaction rates under varying conditions to determine the rate law, which provides insight into the composition of the rate-determining step. For a reaction involving this compound (represented as 'A') and another reactant ('B'), a kinetic study would involve systematically changing the concentrations of A, B, and any catalysts to observe the effect on the initial reaction rate. doubtnut.com

For instance, in the synthesis of kainoid derivatives, an oxidative kinetic resolution was used to produce a precursor to 4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid (MFPA). thieme-connect.comresearchmap.jp Such studies yield selectivity factors (s), which are ratios of reaction rates, providing quantitative data on the energy difference between competing reaction pathways.

A hypothetical kinetic study for a reaction 2A + B → C + D, where A is this compound, might yield the data presented in the table below.

| Experiment | Initial [this compound] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 6.0 x 10⁻³ |

| 2 | 0.3 | 0.2 | 7.2 x 10⁻² |

| 3 | 0.3 | 0.4 | 2.88 x 10⁻¹ |

| 4 | 0.4 | 0.1 | 2.40 x 10⁻² |

Based on general kinetic study principles. doubtnut.com

From such data, a rate law of the form Rate = k[A]ˣ[B]ʸ can be derived, identifying the order of the reaction with respect to each reactant and allowing for the calculation of the rate constant, k.

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. d-nb.info By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can track the position of the label in the products, providing definitive evidence for proposed mechanisms. nih.gov

In the context of this compound, isotope labeling could be used to:

Verify Decarboxylation Mechanisms: Labeling the carboxylic acid carbon with ¹³C (-CH₂-¹³COOH) would confirm that this carbon is the one lost as ¹³CO₂.

Probe C-H Bond Activation: Replacing a specific hydrogen atom with deuterium (B1214612) (²H) can reveal if that C-H bond is broken in the rate-determining step, a phenomenon known as a kinetic isotope effect (KIE). d-nb.info

Trace Metabolic Pathways: In biological systems, providing ¹³C-labeled this compound could help identify its metabolic products by tracking the incorporation of the ¹³C label using mass spectrometry. biorxiv.org

The choice of isotope and labeling position is critical for designing an effective experiment.

| Labeled Atom | Example Labeled Compound | Mechanistic Question Addressed | Detection Method |

|---|---|---|---|

| Carboxyl Carbon | This compound-¹³C | Confirms the origin of CO₂ in decarboxylation. | Mass Spectrometry (MS) or ¹³C-NMR |

| Alpha Carbon | 2-Pyrrolidine-α-¹³C-acetic acid | Tracks the carbon backbone in rearrangement reactions. | ¹³C-NMR |

| Nitrogen | ¹⁵N-2-Pyrrolidineacetic acid | Investigates reactions involving the pyrrolidine nitrogen. | ¹⁵N-NMR or MS |

| Alpha Hydrogen | 2-Pyrrolidine-α-²H-acetic acid | Determines if C-H bond cleavage at the α-position is rate-limiting (KIE). | Kinetic analysis, MS |

Spectroscopic Analysis of Reaction Intermediates

Many reactions proceed through highly reactive, short-lived intermediates whose concentrations are too low for isolation. Spectroscopic techniques are essential for their direct or indirect detection and characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, reaction intermediates can be observed directly by ¹H or ¹³C NMR if their concentration is sufficiently high or if the reaction is slowed by performing it at low temperatures. For example, the presence of semi-hydrogenated intermediates has been detected by ¹H NMR during the reduction of related heterocyclic compounds. rsc.org

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates in solution. nih.gov By transferring ions from the condensed phase to the gas phase, ESI-MS can capture and provide a mass-to-charge ratio for species such as protonated reactants, organometallic complexes, or other cationic/anionic intermediates.

Infrared (IR) and UV-Vis Spectroscopy: In situ IR or UV-Vis spectroscopy can monitor changes in functional groups in real-time. The appearance and disappearance of specific absorption bands can signal the formation and consumption of an intermediate, such as the transient appearance of a carbonyl stretch from a keto-intermediate.

| Technique | Type of Intermediate Detected | Information Provided |

|---|---|---|

| Low-Temperature NMR | Structurally stable intermediates (e.g., some enamines, hemiaminals). | Provides detailed structural information (connectivity, stereochemistry). rsc.org |

| ESI-MS | Charged intermediates (e.g., protonated species, organometallic complexes). | Mass-to-charge ratio, confirming elemental composition. nih.gov |

| In situ IR Spectroscopy | Intermediates with unique functional groups (e.g., C=O, C=N). | Tracks the kinetics of intermediate formation and decay. |

| Electron Paramagnetic Resonance (EPR) | Radical intermediates. | Confirms the presence and structure of species with unpaired electrons. cdnsciencepub.com |

Biological Activity and Pharmacological Research of 2 Pyrrolidineacetic Acid Derivatives

Modulation of Biological Systems by Pyrrolidine (B122466) Derivatives

The pyrrolidine scaffold is a versatile pharmacophore present in compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory properties. nih.gov Derivatives of 2-pyrrolidineacetic acid and related structures are recognized for their ability to modulate various biological and physiological processes. Their structural similarity to endogenous molecules, such as amino acids, allows them to interact with enzymes and receptors. For instance, the pyrrolidone (2-oxopyrrolidine) family of chemicals, which are structurally related to this compound, has been investigated for over three decades for effects ranging from cognitive enhancement to neuroprotection. researchgate.net The specific biological effects are largely determined by the stereochemistry and the nature of substituents on the pyrrolidine ring.

Enzyme Inhibition and Substrate Activity (e.g., Dipeptidyl Peptidase IV inhibition)

A significant area of pharmacological research for this compound derivatives is their role as enzyme inhibitors, particularly targeting Dipeptidyl Peptidase IV (DPP-IV). oatext.comnih.gov DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. oatext.commdpi.com Inhibiting this enzyme is a key therapeutic strategy for managing type 2 diabetes. mdpi.com

The pyrrolidine ring is a common feature in many DPP-IV inhibitors. mdpi.com Research has shown that derivatives of this compound can be potent inhibitors of this enzyme. For example, a 2-benzylpyrrolidine (B112527) derivative demonstrated an IC₅₀ value of 0.3 ± 0.03 µM for DPP-IV inhibition. oatext.com The effectiveness of these inhibitors is often linked to their ability to form specific interactions with the enzyme's active site. oatext.com Structure-activity relationship (SAR) studies have highlighted that modifications, such as the addition of different functional groups to the pyrrolidine structure, can significantly influence inhibitory potency and selectivity. nih.govnih.gov

Below is a table summarizing the DPP-IV inhibitory activity of selected pyrrolidine derivatives:

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Pyrrolidine Derivatives| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| Compound 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 oatext.com |

| Compound 55 | β-amino pyrrole-2-carbonitrile (B156044) analog | 0.01 nih.gov |

| Compound 53 | α-amino pyrrole-2-carbonitrile analog | 0.004 nih.gov |

Neurobiological and Neurotransmitter System Interactions

Derivatives of this compound have been extensively studied for their effects on the central nervous system (CNS), including their role in neurotransmitter systems and potential applications in neurological disorders. researchgate.netlookchem.com

γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. wikipedia.orgkenhub.com It is primarily synthesized from the excitatory neurotransmitter glutamate (B1630785). wikipedia.orgkenhub.com Certain pyrrolidine derivatives are structurally analogous to GABA and can interact with the GABAergic system. researchgate.net For example, 3-pyrrolidineacetic acid is a potent inhibitor of GABA uptake by neurons and glial cells. researchgate.net Furthermore, research has demonstrated that γ-aminobutyric acid (GABA) can be a starting material in the enzymatic synthesis of (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (R-AEOPA), a key intermediate for certain neurological drugs. researchgate.net This synthesis involves a reaction catalyzed by tauriopine dehydrogenase, highlighting a direct link between the GABA precursor and the formation of a pyrrolidineacetic acid derivative. researchgate.net

Pyrrolidine derivatives can exert neuromodulatory effects by interacting with various neurotransmitter systems. Some derivatives are known to modulate acetylcholine (B1216132) and glutamate pathways, which are vital for cognitive functions. The structural features of these compounds allow them to act as agonists or antagonists at specific receptors. For example, acromelic acids, which are pyrrolidine dicarboxylate derivatives, act as potent neurotoxins and agonists at the N-methyl-D-aspartic acid (NMDA) receptor. nih.gov Research has also focused on designing 2-substituted pyrrolidine-2-yl-acetic acid derivatives as potential GABA transport inhibitors, thereby modulating GABAergic neurotransmission. nih.gov The stereochemistry and substituents on the pyrrolidine ring are critical in determining the potency and selectivity for different GABA transporter subtypes (mGAT1-mGAT4). nih.gov

The diverse neurobiological activities of this compound derivatives have led to their investigation for treating various neurological conditions. lookchem.comgoogle.com The pyrrolidone family of compounds has been explored for applications in epilepsy, neuroprotection after stroke, and cognitive enhancement. researchgate.net Levetiracetam, an α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628), is a well-known antiepileptic drug. google.com Research has shown that other analogs, such as (2S)-2-[(4S)-4-(2,2-difluorovinyl)-2-oxopyrrolidinyl]butanamide, are also being developed for treating neurological disorders like epilepsy. google.com Furthermore, some derivatives are being investigated for their potential in addressing neurodegenerative diseases, such as those related to β-amyloid production, like Alzheimer's disease. molaid.com

Anti-Cancer Properties of Derivatives

In addition to their neurobiological and metabolic activities, derivatives based on the pyrrolidine scaffold have shown promise as anti-cancer agents. nih.gov Research has explored the synthesis of novel pyrrolidine derivatives and evaluated their cytotoxic effects against various cancer cell lines. mdpi.com

For instance, a study on spiro[pyrrolidine-thiazolo-oxindoles] derivatives revealed significant antiproliferative activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. mdpi.com One particular compound, a spirooxindole analogue (5g), showed broad activity and was more potent than the standard chemotherapy drug cisplatin (B142131) against HepG2 and MCF-7 cells. mdpi.com Another study focused on 5-oxopyrrolidine derivatives, finding that compounds bearing a 5-nitrothiophene substituent exhibited potent anticancer activity against A549 lung cancer cells. mdpi.com Platinum (Pt) complexes incorporating a 1-pyrrolidineacetic acid ligand have also been synthesized and tested. researchgate.net One such Pt(II) complex showed better inhibitory effects against the HCT116 human colon cancer cell line than the established drug carboplatin. researchgate.netacs.org

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected pyrrolidine derivatives against different cancer cell lines.

Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Spirooxindole analogue 5g | HepG2 (Liver) | 3.20 ± 0.11 mdpi.com |

| Spirooxindole analogue 5g | MCF-7 (Breast) | 4.00 ± 0.13 mdpi.com |

| Spirooxindole analogue 5g | HCT-116 (Colon) | 2.90 ± 0.09 mdpi.com |

| Pt(II) complex 1 (with 1-pyrrolidineacetic acid ligand) | HCT-116 (Colon) | 35.51 researchgate.net |

| Carboplatin (Reference) | HCT-116 (Colon) | 51.94 researchgate.net |

Cytotoxicity and Selective Action

The cytotoxic potential of this compound derivatives has been a significant area of investigation, particularly in the context of anticancer research. Studies have focused on the ability of these compounds to induce cell death in cancerous cell lines while ideally sparing noncancerous cells.

Palladium(II) and Platinum(II) complexes incorporating pyrrole-based Schiff base ligands have demonstrated notable cytotoxicity. acs.org In one study, complexes were tested against a panel of five human cancer cell lines (Caco-2, HeLa, Hep-G2, MCF-7, and PC-3) and one noncancerous breast cell line (MCF-12A). acs.org One of the platinum complexes, C3, was found to be the most cytotoxic, reducing cell viability by over 80% across all tested cell lines at a concentration of 100 μg/mL. acs.org Another complex, C5, exhibited remarkable selective toxicity, significantly reducing the viability of the five cancer cell lines by more than 60%, while showing no cytotoxic activity toward the noncancerous breast cell line. acs.org This selectivity highlights the potential for developing derivatives that can target cancer cells with minimal impact on healthy tissue. The ligands themselves did not show significant activity, indicating that the cytotoxic effects are attributable to the metal complexes. acs.org

Similarly, research into 5-oxopyrrolidine derivatives has identified compounds with potent anticancer activity. mdpi.com A series of these derivatives demonstrated significant cytotoxicity against A549 lung cancer cells. mdpi.com The selective action of these compounds is a critical aspect of their therapeutic potential, aiming to maximize efficacy against malignant cells while minimizing harm to the patient.

| Compound | Target Cell Line(s) | Finding | Source |

|---|---|---|---|

| Platinum Complex (C3) | Caco-2, HeLa, Hep-G2, MCF-7, PC-3 (cancerous), MCF-12A (noncancerous) | Reduced viability by >80% in all cell lines at 100 μg/mL. | acs.org |

| Platinum Complex (C5) | Caco-2, HeLa, Hep-G2, MCF-7, PC-3 (cancerous), MCF-12A (noncancerous) | Reduced viability by >60% in cancer cells with no cytotoxicity to noncancerous cells. | acs.org |

| 5-Oxopyrrolidine Derivatives (compounds 18-22) | A549 (lung cancer) | Exerted the most potent anticancer activity among the series tested. | mdpi.com |

Structural Modifications and Enhanced Activity

The chemical structure of this compound derivatives is highly amenable to modification to enhance their biological activity. cymitquimica.com Structure-activity relationship (SAR) studies are crucial in rationally designing new analogues with improved potency and selectivity. nih.gov

In the case of the cytotoxic platinum and palladium complexes, the geometry of the complex plays a key role in its activity. acs.org Complexes with a cis geometry (C3 and C5) showed enhanced cytotoxicity compared to their trans-geometry counterparts (C1 and C2). acs.org This difference is attributed to the lability of the ligands, which influences how the complex interacts with biological targets like DNA. acs.org

For 5-oxopyrrolidine derivatives, modifications of an acetamide fragment to a free amino group enabled the synthesis of a series of compounds with varying substituents. mdpi.com The introduction of azole, diazole, and hydrazone moieties was explored, with compounds bearing a 5-nitrothiophene substituent showing particularly promising and selective antimicrobial activity. mdpi.com The stereochemical configuration is also a critical factor; for instance, the (S)-configuration at the pyrrolidine ring can enhance binding to enzymatic targets by allowing for optimal spatial alignment within hydrophobic pockets.

These findings demonstrate that targeted structural changes, such as altering metal coordination geometry, adding specific functional groups, and controlling stereochemistry, are effective strategies for enhancing the pharmacological activity of this compound derivatives.

Antimicrobial Activity of Derivatives

Derivatives of this compound have emerged as a promising class of antimicrobial agents, with research demonstrating their effectiveness against a range of pathogens, including those resistant to multiple existing drugs. mdpi.comnih.gov

Activity against Multidrug-Resistant Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria is a major global health challenge, necessitating the discovery of novel antibiotics. plos.org Several studies have shown that this compound derivatives are active against these challenging pathogens.

A study on 5-oxopyrrolidine derivatives tested a series of compounds against MDR strains of Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One derivative, compound 21, which contains a 5-nitrothiophene substituent, was particularly effective against multidrug-resistant and vancomycin-intermediate S. aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL. mdpi.com Another study found that a bishydrazone derivative showed favorable activity against S. aureus with a MIC of 2 µg/mL, which was independent of the bacteria's existing resistance phenotype. mdpi.com

N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core have also shown promising activity specifically against Gram-positive MDR bacteria. plos.org MIC values against an MRSA strain ranged from 4 to 128 µg/mL, with some compounds showing activity comparable to control antibiotics. plos.org

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 5-Oxopyrrolidine (Compound 21) | Multidrug-resistant S. aureus | 1–8 | mdpi.com |

| 5-Oxopyrrolidine (Compound 21) | Linezolid/tedizolid-resistant S. aureus | 4–64 | mdpi.com |

| Bishydrazone Derivative | S. aureus | 2 | mdpi.com |

| N-substituted β-amino acid (Compound 26) | S. aureus MRSA TCH-1516 | 4-16 | plos.org |

| N-substituted β-amino acid (Compound 26) | E. faecalis AR-0781 | Comparable to control antibiotics | plos.org |

Mechanisms of Antimicrobial Action (e.g., disruption of bacterial cell wall)

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For antibacterial compounds, there are several primary modes of action, including interference with cell wall synthesis, disruption of the plasma membrane, inhibition of nucleic acid or protein synthesis, and modulation of key metabolic pathways. mdpi.comcreative-biolabs.com

Research into the specific mechanisms of this compound derivatives suggests that they may act through several of these pathways. For instance, the mechanism of some antimicrobial compounds involves the breakdown of the bacterial cell wall, leading to bacterial lysis. mdpi.com Other compounds act by causing structural changes to the external surface of the bacteria and rupturing the cell membrane. mdpi.com Fatty acids, for example, are known to inhibit bacterial growth by disrupting the cell membrane and inducing the production of reactive oxygen species. nih.gov

While the exact mechanisms for many pyrrolidine derivatives are still under investigation, molecular docking studies have provided some insights. For example, some pyrazole (B372694) derivatives have been shown to interact with key amino acid residues in the binding pocket of penicillin-binding protein (PBP), an enzyme crucial for bacterial cell wall synthesis. mdpi.com Other studies suggest that compounds may inhibit bacterial cell division by binding to proteins like FtsZ. mdpi.com The diverse structures of these derivatives allow for a variety of interactions with bacterial targets, making them a versatile scaffold for developing new antimicrobial agents.

Cardiovascular and Blood Pressure Regulation

Preliminary research indicates that this compound may have an influence on the cardiovascular system. One study noted that administration of the compound to rodents resulted in a decrease in blood pressure. semanticscholar.org

Blood pressure is a complex physiological parameter regulated by short-term and long-term mechanisms. radboudumc.nl Short-term regulation involves changes in heart rate, cardiac contractility, and blood vessel diameter, while long-term regulation is primarily managed by the kidneys through the control of blood volume. radboudumc.nlcvphysiology.com Factors influencing blood vessel diameter, such as nitric oxide and endothelin, are critical for maintaining vascular tone. cvphysiology.com

A reduction in blood pressure, as observed with this compound, could theoretically be achieved through various mechanisms, such as vasodilation (widening of blood vessels) or a reduction in cardiac output. cvphysiology.com The coronary perfusion pressure (CPP), which is the pressure gradient that drives blood flow to the heart muscle, is a critical factor for myocardial oxygen supply. nih.gov Any compound that lowers systemic blood pressure could potentially impact CPP. Further research is needed to elucidate the specific mechanism by which this compound affects blood pressure and to evaluate its potential therapeutic applications in cardiovascular conditions like hypertension.

Metabolic Relevance and Metabolomics Studies

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for understanding disease and biological processes. upf.eduirpcds.org this compound, also known as homoproline, has been identified as a metabolite in humans. hmdb.ca

Specifically, it has been detected in the urine of pregnant women. hmdb.ca Its presence is also noted in natural products like tea and the plant Tussilago farfara (coltsfoot). hmdb.ca The identification of this compound in human biospecimens positions it as a molecule of interest in metabolic studies. Such studies aim to create a "metabolic fingerprint" that can help distinguish between different disease states or predict responses to therapy. irpcds.org

Metabolomics has been widely applied to study metabolic disorders like type 2 diabetes and cardiovascular disease, identifying biomarkers and dysregulated pathways involving amino acids and lipids. mdpi.com The presence of this compound, an amino acid derivative, in human metabolism suggests it could be relevant to various physiological or pathological processes. hmdb.ca Further metabolomics research could clarify its role, origin (e.g., endogenous, dietary, or gut microbiome-derived), and potential as a biomarker for health or disease.

Detection in Biological Samples and Concentration Profiles

The detection and quantification of this compound in various biological matrices are crucial for understanding its physiological roles and biomarker potential. A range of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) being a prominent method. nih.govplos.org

One of the most utilized modes for organic acid analysis is ion exclusion chromatography. shimadzu.com This technique separates organic acids based on the degree of Donnan exclusion between the stationary phase and the mobile phase. shimadzu.com Stronger acids are eluted more quickly due to greater electrostatic repulsion from the stationary phase. shimadzu.com For enhanced sensitivity and selectivity, a pH buffering method can be employed, which also allows for a wider linear range in calibration curves. shimadzu.com Direct UV detection, which measures the carboxyl group's absorption between 200 and 210 nm, is a simpler but less selective method. shimadzu.com

For more specific and sensitive detection, especially in complex biological samples, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. nih.govplos.org For instance, hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS/MS) has been used to analyze saliva samples in both positive and negative ionization modes. researchgate.net To improve the quality of data from complex samples like saliva and reduce background interference, a solid-phase extraction (SPE) step can be incorporated prior to HPLC-UV-MS analysis. plos.org

This compound has been identified in human biological fluids. For example, it has been detected in the urine of pregnant women. hmdb.ca It has also been found in saliva, where its concentration levels have been studied in relation to certain health conditions. nih.govnih.govnih.gov The specific concentrations can vary depending on individual factors and health status.

A study involving untargeted mass spectrometry of saliva from a sub-sample of 938 individuals identified 562 metabolites. researchgate.net This comprehensive profiling allows for the investigation of associations between metabolite levels and various health-related variables. researchgate.net

Plant Growth Regulation Applications

Beyond its role in biological systems, this compound and its derivatives have found applications in agriculture as plant growth regulators (PGRs). theclinivex.comleyan.comcymitquimica.com PGRs are chemical substances used to alter the growth of plants in various ways, such as suppressing shoot growth or increasing branching. ontario.ca

Derivatives of this compound, such as 5-Oxo-1-propyl-2-pyrrolidineacetic Acid, are specifically mentioned for their use as plant growth regulators. theclinivex.comleyan.comcymitquimica.com The mode of action for many PGRs involves the inhibition of the biosynthesis of natural plant hormones like gibberellin. ahdb.org.uk This inhibition leads to modifications in plant morphology, such as shorter and thicker shoots with compressed internodes, without necessarily reducing the number of leaves or fruit size. ontario.ca

Applications in Advanced Materials and Specialty Chemicals

Building Block for Complex Molecules and Fine Chemicals

2-Pyrrolidineacetic acid serves as a fundamental building block in the intricate processes of organic synthesis. Fine chemicals are distinguished as highly pure, specialized chemical substances produced through complex synthetic routes, serving as essential precursors in various high-tech industries. curiaglobal.com Within this context, this compound and its derivatives are utilized as advanced intermediates. curiaglobal.com

The compound's structure is particularly advantageous for constructing more complex molecular architectures. For instance, its framework is a key component in the synthesis of conformationally constrained amino acid analogues, such as (2S,4S) 2-carboxy-4-pyrrolidine acetic acid, which is an analogue of 2-amino adipic acid. acs.org The synthesis of such complex derivatives relies on the foundational pyrrolidineacetic acid scaffold. Researchers utilize it as a starting material, modifying its structure through various chemical reactions to achieve target molecules with precise three-dimensional arrangements and functionalities. solubilityofthings.com This versatility positions it as a key component in the production of a wide array of specialty chemicals.

| Building Block Class | Example of Synthesized Molecule | Significance | Reference |

|---|---|---|---|

| Pyrrolidineacetic Acid Derivative | (2S,4S) 2-carboxy-4-pyrrolidine acetic acid | A conformationally constrained analogue of 2-amino adipic acid. | acs.org |

| (S)-2-(Pyrrolidin-2-yl)acetic acid | Various bioactive compounds and fine chemicals | Acts as a precursor and intermediate in industrial processes. | |

| Pyroglutamic Acid | L-γ-carboxyglutamic acid derivatives | Used as a versatile chiral template for alkaloid synthesis. | acs.org |

Role in Polymer Synthesis and Advanced Materials

In the realm of material science, the development of advanced polymers with specific functionalities is a primary objective. mdpi.com Polymer synthesis involves joining smaller repeating units, known as monomers, into long chains. sigmaaldrich.com The properties of the resulting polymer are highly dependent on the structure of these monomers. mdpi.comsigmaaldrich.com

While not a conventional monomer in large-scale polymer production, the bifunctional nature of this compound—possessing both a secondary amine and a carboxylic acid group—gives it the potential to be incorporated into specialty polymers. These functional groups can react to form amide bonds, suggesting its utility in the synthesis of specific polyamides. The incorporation of the pyrrolidine (B122466) ring into a polymer backbone could impart unique characteristics, such as altered thermal properties, specific solubility profiles, or the ability to coordinate with metals. The creation of such functional polymers is a key area of modern materials science, aimed at producing materials for specialized applications. physchem.cz The synthesis of advanced materials is a significant application for specialized building blocks like this compound and its derivatives. curiaglobal.comchem960.com

Chiral Building Block in Asymmetric Synthesis

Chirality is a critical feature in many biologically active molecules, and the synthesis of single-enantiomer compounds is a major focus in medicinal and agricultural chemistry. enamine.netwiley.com A chiral building block is an enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical properties to the final product. wiley.com

(S)-2-Pyrrolidineacetic acid is a chiral compound that serves as a valuable building block in asymmetric synthesis. bldpharm.com Its defined stereochemistry allows chemists to construct complex molecules with a high degree of control over their three-dimensional structure. The synthesis of the (S)-enantiomer often begins with L-proline, another chiral pyrrolidine, preserving the stereochemical integrity throughout the reaction sequence. The use of such chiral building blocks is a highly efficient strategy for producing enantiomerically pure target molecules, avoiding the need for difficult separation of enantiomers at a later stage. enamine.net The pyrrolidine scaffold is a well-established and versatile template in the field of asymmetric synthesis. acs.org

| Concept | Description | Relevance of this compound | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizing readily available, inexpensive, enantiomerically pure natural products (like amino acids) as starting materials. | (S)-2-Pyrrolidineacetic acid can be synthesized from the natural amino acid L-proline. | |

| Chiral Building Block | An enantiopure component used to construct a larger chiral molecule. | The defined stereocenter of this compound directs the stereochemical outcome of subsequent reactions. | wiley.combldpharm.com |

| Stereocontrol | The ability to control the three-dimensional orientation of atoms in a molecule during a chemical reaction. | Incorporating chiral this compound allows for the stereoselective preparation of complex molecular targets. | enamine.net |

Catalytic Systems for C-C Bond Formation and Functionalization Reactions

Beyond its role as a structural component, this compound and its close derivatives are employed as organocatalysts—small organic molecules that accelerate chemical reactions. Pyrrolidine-based catalysts are particularly effective in promoting the formation of carbon-carbon (C-C) bonds, a fundamental process in organic chemistry. nii.ac.jpresearchgate.net

A catalyst system composed of pyrrolidine and acetic acid has been shown to catalyze reactions such as the hetero-Diels-Alder reaction, which is used to synthesize complex cyclic compounds. researchgate.net The general mechanism for many pyrrolidine-catalyzed reactions, such as aldol (B89426) and Mannich reactions, involves the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine's secondary amine with a ketone or aldehyde. nii.ac.jp The carboxylic acid group on the catalyst can play a crucial role in activating the reacting partners and controlling the stereochemical outcome of the reaction. nii.ac.jp

Furthermore, the pyrrolidine ring itself can be a substrate for functionalization reactions. For example, electrochemical methods have been developed to introduce new functional groups at positions adjacent to the nitrogen atom, creating highly versatile and diversely substituted building blocks for further synthesis. nih.gov This dual role, as both a catalyst and a modifiable scaffold, underscores the compound's importance in synthetic chemistry.

Analytical and Quality Control Research

Use as a Reference Standard in Analytical Chemistry

2-Pyrrolidineacetic acid serves as a crucial reference standard in various analytical chemistry applications. Its well-defined chemical structure and properties allow for the accurate identification and quantification of this compound in diverse samples. For instance, it has been used in studies of cured tobacco leaves, where it was identified as a new amino acid. tandfonline.com The availability of high-purity (e.g., >98%) this compound is essential for its use as a standard in validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the accuracy and reliability of experimental results.

In the context of pharmaceutical analysis, related compounds such as (2-Oxopyrrolidin-1-yl)acetic acid, an impurity of the drug Piracetam (B1677957), are used as reference standards to control the quality of the final drug product. pharmaffiliates.com This highlights the role of pyrrolidine (B122466) derivatives in maintaining the safety and efficacy of pharmaceuticals through rigorous quality control measures.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. Predicted ¹H NMR spectra in deuterium (B1214612) oxide (D₂O) are available in public databases, providing a reference for the expected chemical shifts and splitting patterns of the protons in the molecule. hmdb.cahmdb.ca For example, the protons of the pyrrolidine ring's CH₂ groups typically appear at chemical shifts (δ) between 1.6 and 2.1 ppm, while the protons of the acetic acid moiety are found between δ 3.4 and 3.7 ppm. The absence of a methyl group peak in the NMR spectrum was a key finding in confirming the structure of this compound isolated from tobacco leaves. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight and fragmentation patterns of this compound. In positive ionization mode using electrospray ionization (ESI), the compound typically forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 130.08677. nih.gov The fragmentation of this precursor ion provides structural information. For instance, a major fragment peak is often observed at m/z 70.0661, corresponding to the pyrrolidine ring after the loss of the acetic acid group. nih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods have been developed for its analysis. nih.govnih.gov

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value/Range | Reference |

| ¹H NMR | Chemical Shift (δ) of Pyrrolidine CH₂ | 1.6–2.1 ppm | |

| ¹H NMR | Chemical Shift (δ) of Acetic Acid Protons | 3.4–3.7 ppm | |

| Mass Spectrometry (ESI+) | [M+H]⁺ Precursor Ion (m/z) | 130.08677 | nih.gov |

| Mass Spectrometry (ESI+) | Major Fragment Ion (m/z) | 70.0661 | nih.gov |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the purification and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of this compound and to separate it from related compounds. For instance, reversed-phase HPLC (RP-HPLC) has been utilized for the determination of heavy metal ions using a pyrrolidine-acetic acid buffer solution in the mobile phase. researcher.life

Chiral Chromatography: Since this compound possesses a chiral center, the separation of its enantiomers is often necessary, particularly in pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other is inactive or causes adverse effects. Chiral HPLC is a common technique for this purpose. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. stackexchange.comjackwestin.com For example, a chiral HPLC method was developed for the enantiomeric separation of Levetiracetam, a derivative of this compound, using a chiralpak AD-H column.

Another approach to resolving enantiomers is to react the racemic mixture with a pure chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC on a non-chiral stationary phase (e.g., silica (B1680970) gel). stackexchange.comtcichemicals.com After separation, the chiral auxiliary is removed to yield the pure enantiomers.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) has been employed for the analysis of polar metabolites, including this compound, in biological samples like saliva. researchgate.net This technique is particularly suitable for retaining and separating highly polar compounds that are not well-retained on traditional reversed-phase columns. researchgate.net

Comparative Studies with Analogous Compounds

Structural and Functional Comparisons with Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

The five-membered pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its unique structural properties. researchgate.net Unlike aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional structure that is advantageous for exploring pharmacophore space. researchgate.net This "pseudorotation" allows for a variety of conformations, influencing how a molecule binds to biological targets. researchgate.net The stereochemistry of the carbon atoms in the pyrrolidine ring is a critical feature, as different spatial orientations of substituents can result in distinct biological profiles due to varied interactions with enantioselective proteins. researchgate.net